molecular formula C7H14FN B1471306 [(1-Fluorocyclopentyl)methyl](methyl)amine CAS No. 1780167-86-3

[(1-Fluorocyclopentyl)methyl](methyl)amine

Cat. No.: B1471306
CAS No.: 1780167-86-3
M. Wt: 131.19 g/mol
InChI Key: QXFKFAPQTWGEAA-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methylamine is a secondary amine featuring a cyclopentane ring substituted with a fluorine atom at the 1-position, a methyl group, and a methylamine moiety. Its molecular formula is C₇H₁₃FN, with a molecular weight of 133.19 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its tunable reactivity and structural versatility .

Properties

IUPAC Name

1-(1-fluorocyclopentyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c1-9-6-7(8)4-2-3-5-7/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFKFAPQTWGEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The properties and reactivity of amines can be understood in terms of their basicity and nucleophilicity. Amines are basic because the lone pair of electrons on the nitrogen atom can accept a proton (H+) from a Bronsted acid. The resulting positively charged ion is called an ammonium ion.

Amines can also act as nucleophiles in reactions with electrophiles. This is because the lone pair of electrons on the nitrogen atom can form a bond with an atom with a positive or partial positive charge.

The exact properties and reactivity of a specific amine, such as (1-Fluorocyclopentyl)methylamine, would depend on the nature of the organic groups attached to the nitrogen atom and the specific conditions of the reaction .

Biological Activity

(1-Fluorocyclopentyl)methylamine is a fluorinated amine compound that has garnered attention due to its potential biological activities. The presence of the fluorine atom enhances its reactivity and binding affinity to various biological targets, making it a compound of interest in pharmacological research.

Chemical Structure and Synthesis

The molecular formula for (1-Fluorocyclopentyl)methylamine is C7_{7}H12_{12}FN, and its molecular weight is approximately 129.18 g/mol. The synthesis typically involves the fluorination of cyclopentane followed by the reaction with formaldehyde and ammonium chloride, utilizing reducing agents like sodium cyanoborohydride to yield the desired amine product.

The biological activity of (1-Fluorocyclopentyl)methylamine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways. The fluorinated cyclopentyl ring enhances binding affinity and selectivity for these targets, which can lead to significant pharmacological effects.

Biological Activity

Research indicates that (1-Fluorocyclopentyl)methylamine exhibits notable biological activities, particularly as an inhibitor of trypsin enzymes (trypsin-1 and trypsin-2). These enzymes are crucial in protein metabolism and digestion. By inhibiting these enzymes, the compound may influence metabolic pathways, suggesting potential applications in drug development for conditions related to digestive disorders.

Table 1: Biological Activity Summary

Biological Target Activity Potential Applications
Trypsin-1InhibitionModulation of digestive processes
Trypsin-2InhibitionPotential drug development for digestive issues
Neurotransmitter ReceptorsAgonist/AntagonistNeurological disorders treatment

Case Studies and Research Findings

Several studies have explored the biological implications of (1-Fluorocyclopentyl)methylamine:

  • Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits trypsin activity, indicating a mechanism that could be leveraged for therapeutic interventions in digestive enzyme-related disorders.
  • Neuropharmacology : Investigations into the interaction with neurotransmitter receptors suggest that (1-Fluorocyclopentyl)methylamine may have implications in treating neurological conditions by modulating synaptic transmission.
  • Comparative Studies : When compared with non-fluorinated analogs, (1-Fluorocyclopentyl)methylamine shows enhanced biological activity, highlighting the role of fluorination in improving pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Cyclic Frameworks

a. (1-Fluorocyclopentyl)methylamine (CAS 2098013-53-5)
  • Structure : Replaces the methyl group on the amine with a 2-methoxyethyl chain.
  • Molecular Formula: C₉H₁₈FNO (MW: 175.24 g/mol).
  • The ether linkage may reduce basicity compared to the methyl-substituted analog.
  • Applications : Used in chemical synthesis intermediates, with stringent safety protocols due to reactivity .
Methyl[(1-phenylcyclopropyl)methyl]amine (CAS 1198225-51-2)
  • Structure : Cyclopropane ring substituted with phenyl and methylamine groups.
  • Molecular Formula : C₁₁H₁₅N (MW : 161.25 g/mol).
  • Key Differences :
    • Cyclopropane introduces significant ring strain, increasing reactivity in ring-opening reactions.
    • The phenyl group adds aromaticity, enhancing π-π stacking interactions in drug design.
  • Applications : Explored in medicinal chemistry for its unique steric profile .
1-(2-Fluorophenyl)cyclopropan-1-amine
  • Structure : Cyclopropane ring with a 2-fluorophenyl substituent.
  • Molecular Formula : C₉H₉FN₂ (MW : 164.18 g/mol).
  • Key Differences :
    • Smaller cyclopropane ring increases steric hindrance and electronic effects.
    • Fluorine at the ortho position on the phenyl ring may alter metabolic stability.
  • Applications : Investigated as a building block for kinase inhibitors .

Fluorination and Electronic Effects

Compound Fluorine Position Basicity (pKa) Reactivity with Electrophiles
(1-Fluorocyclopentyl)methylamine Cyclopentane (C1) ~9.5 (estimated) Moderate nucleophilicity
{1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine Aromatic (C5, C3-phenoxy) ~8.8 High (dual fluorine activation)
1-(2-Fluorophenyl)cyclopropan-1-amine Aromatic (C2) ~10.2 Low (steric hindrance)

Insights :

  • Fluorine on the cyclopentane (target compound) balances electronic withdrawal with minimal steric disruption.
  • Aromatic fluorination (e.g., ) enhances electron-withdrawing effects, reducing basicity but improving binding to aromatic receptors .

Key Contrasts :

  • MDEA : Tertiary amine with high CO₂ adsorption via carbamate formation. The target compound’s secondary amine may exhibit lower CO₂ affinity but higher selectivity in catalysis.
  • Pharmaceutical Analogs : Cyclopropane/cyclopentane frameworks optimize target engagement in enzyme inhibition (e.g., kinase or GPCR targets) .

Preparation Methods

General Synthetic Strategy for Fluorocycloalkyl Methylamines

The synthesis typically involves:

  • Starting from fluorinated cycloalkyl carboxylic acids or their derivatives.
  • Reduction of the acid or ester to the corresponding alcohol or aldehyde.
  • Conversion to an amine via amination or substitution reactions.
  • Purification and isolation as hydrochloride salts for stability.

This approach avoids direct fluoromethylation, which often leads to by-products and lower yields.

Preparation via Reduction and Amination of Fluorocycloalkyl Carboxylic Acids

A patented method for (1-fluorocyclopropyl)methylamine hydrochloride provides a robust route that can be conceptually extended to cyclopentyl analogs:

Step Description Reagents/Conditions Yield & Notes
1 Reduction of fluorocycloalkyl carboxylic acid (e.g., 1-fluorocyclopentane carboxylic acid) to corresponding alcohol Lithium aluminum hydride (LiAlH4) or alternatives such as sodium borohydride/boron trifluoride etherate, borane complexes; solvent: diethyl ether or methanol; temp: 0–45 °C High yield (up to 100% in example for cyclopropyl)
2 Conversion of alcohol to amine intermediate via Mitsunobu reaction Triphenylphosphine, azo compounds (e.g., diethyl azodicarboxylate), phthalimide; solvent: tetrahydrofuran or isopropyl ether; room temperature; 12 h reaction Good yield (83–89%)
3 Deprotection and amination to yield fluorocycloalkyl methylamine hydrochloride Acidic or basic hydrolysis, followed by salt formation with HCl Overall three-step yield > 60%

This method avoids fluoromethylation by-products, simplifies purification, and is suitable for scale-up production.

Specific Considerations for Cyclopentyl Derivatives

  • The cyclopentyl ring introduces more conformational flexibility compared to cyclopropyl, which may affect reaction kinetics and selectivity.
  • Fluorine substitution at the 1-position (adjacent to the methylamine group) requires careful control to prevent side reactions.
  • Reduction conditions and choice of reducing agents must be optimized to avoid ring opening or defluorination.

These methods are well-established for methylamine introduction but require suitable precursors bearing the cyclopentyl fluorinated group.

Summary Table of Key Preparation Steps and Conditions

Step Starting Material Reagents Conditions Yield Remarks
Reduction 1-Fluorocyclopentane carboxylic acid (or ester) LiAlH4 or NaBH4/BF3·Et2O, Borane complexes 0–45 °C, ether or methanol solvent ~100% (cyclopropyl example) Selective reduction to alcohol
Mitsunobu Reaction Fluorocyclopentylmethanol Triphenylphosphine, diethyl azodicarboxylate, phthalimide RT, 12 h, THF or isopropyl ether 83–89% Converts alcohol to protected amine intermediate
Deprotection & Amination Protected amine intermediate Acid/base hydrolysis, HCl Ambient to mild heating Overall >60% for 3 steps Yields pure hydrochloride salt

Research Findings and Optimization Notes

  • The use of azo compounds such as diethyl azodicarboxylate in Mitsunobu reactions is critical to achieving high yields and purity.
  • Choice of solvent affects reaction time and yield; tetrahydrofuran and isopropyl ether are preferred.
  • Molar ratios of reagents are optimized (e.g., 1:1 to 1:3 for reducing agent to substrate).
  • Avoidance of fluoromethylation by-products improves downstream purification and increases overall yield.
  • The method is scalable and suitable for industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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